An In-depth Technical Guide to 1,8-Octanediamine Dihydrochloride: Physicochemical Properties, Characterization, and Applications
An In-depth Technical Guide to 1,8-Octanediamine Dihydrochloride: Physicochemical Properties, Characterization, and Applications
Introduction
1,8-Octanediamine, also known as octamethylenediamine, is a linear aliphatic diamine that serves as a versatile and fundamental building block in chemical synthesis.[1] This guide focuses on its dihydrochloride salt form (C₈H₂₀N₂·2HCl), a more stable and water-soluble derivative that is frequently preferred for laboratory and developmental applications.[2] The structure, featuring primary amine groups at both ends of an eight-carbon chain, allows it to function as a flexible linker, a monomer in polymerization, and a substrate in biochemical assays.[1][2][3] For researchers, scientists, and drug development professionals, a thorough understanding of its properties is crucial for its effective application. This document provides a comprehensive overview of the physical and chemical properties of 1,8-Octanediamine dihydrochloride, detailed experimental protocols for its characterization, and an exploration of its significant roles in research and development.
Section 1: Core Physicochemical Properties
The fundamental properties of 1,8-Octanediamine and its dihydrochloride salt are summarized below. It is important to distinguish between the free base and the salt, as their properties can differ significantly.
| Property | Value | Reference(s) |
| Chemical Identifiers | ||
| IUPAC Name | octane-1,8-diamine dihydrochloride | [2] |
| Synonyms | 1,8-Diaminooctane dihydrochloride, Octamethylenediamine dihydrochloride | [2] |
| CAS Number | 7613-16-3 | [2][4] |
| Molecular Formula | C₈H₂₂Cl₂N₂ | [2] |
| Molecular Weight | 217.18 g/mol | [2] |
| Physical Properties | ||
| Appearance | White crystalline solid | [2] |
| Melting Point | >300 °C (Decomposes) | Note: Data for the dihydrochloride salt is not commonly listed. Unlike the free base (50-54 °C), salt forms of amines typically have very high melting points and often decompose before melting. |
| Boiling Point | Not applicable (Decomposes) | Note: The free base boils at 225-226 °C.[5][6] |
| Solubility | Soluble in water. The hydrochloride form enhances water solubility compared to the free base.[2] The free base solubility is 575 g/L at 20 °C.[5][6][7] | |
| Safety Information | ||
| GHS Hazard Statements | H314: Causes severe skin burns and eye damage. H302: Harmful if swallowed. H317: May cause an allergic skin reaction. | [4][7][8] |
| Signal Word | Danger | [7] |
Section 2: Chemical Profile: Reactivity and Stability
Reactivity: The chemical behavior of 1,8-Octanediamine dihydrochloride is dominated by the two primary ammonium groups. In solution, there is an equilibrium between the protonated ammonium form (R-NH₃⁺) and the free amine form (R-NH₂). This allows it to act as a nucleophile, participating in reactions such as:
-
Polymerization: It serves as a key monomer in condensation reactions with diacids or diacid chlorides to form specific polyamides, such as Nylon 8,10.[1]
-
Nucleophilic Substitution: The amine groups can react with electrophiles to form a wide range of derivatives. This bifunctionality makes it an ideal crosslinker or spacer molecule.[2][9]
Stability and Handling: The dihydrochloride salt is significantly more stable to air than its hygroscopic and air-sensitive free base form.[7] However, proper handling is essential.
-
Incompatibilities: It is incompatible with strong oxidizing agents.
-
Conditions to Avoid: Avoid the formation of dust, exposure to moisture, and excess heat.
-
Hazardous Decomposition: Thermal decomposition can lead to the release of hazardous and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).
-
Safety Precautions: Due to its corrosive nature, 1,8-Octanediamine dihydrochloride must be handled in a chemical fume hood. Personal protective equipment, including chemical safety goggles, gloves, and a lab coat, is mandatory to prevent contact with skin and eyes.[10] In case of ingestion, which can cause severe damage to the gastrointestinal tract, vomiting should not be induced, and immediate medical attention is required.[7]
Section 3: Experimental Protocols for Synthesis and Characterization
Protocol for Synthesis: Precipitation of the Dihydrochloride Salt
This protocol details the conversion of 1,8-Octanediamine (free base) to its dihydrochloride salt. The choice of an anhydrous organic solvent like toluene is critical to prevent the dissolution of the desired salt and to avoid introducing water, which can interfere with the reaction.
Methodology:
-
Dissolution: Dissolve the crude 1,8-Octanediamine free base in a suitable volume of toluene in a three-necked flask equipped with a magnetic stirrer and a gas inlet tube.
-
Inert Atmosphere (Optional but Recommended): For high purity applications, purge the system with an inert gas like nitrogen or argon to protect the air-sensitive free base before precipitation.
-
Precipitation: Bubble dry hydrogen chloride (HCl) gas slowly through the stirred toluene solution. The HCl gas reacts with the basic amine groups to form the insoluble dihydrochloride salt.
-
Scientific Rationale: The significant difference in polarity between the nonpolar solvent (toluene) and the highly polar ionic salt (1,8-Octanediamine dihydrochloride) causes the product to precipitate out of the solution as it forms. Using dry HCl is essential to prevent the formation of clumps and to ensure a fine, easily filterable precipitate.
-
-
Isolation: Continue bubbling HCl until no further precipitation is observed. Collect the resulting white solid by vacuum filtration.
-
Washing: Wash the filtered solid with a small amount of fresh, cold toluene or another non-polar solvent like hexane to remove any unreacted starting material or impurities.
-
Drying: Dry the purified 1,8-Octanediamine dihydrochloride solid under a vacuum to remove residual solvent.
Workflow for Physicochemical Characterization
A systematic workflow is essential to validate the identity, purity, and properties of the synthesized or procured material. Each step provides a layer of validation.
-
Visual Inspection: A simple but crucial first step. The compound should be a white crystalline solid.[2] Any discoloration could indicate impurities or degradation.
-
Solubility Test: Confirms the high polarity of the salt. It should be readily soluble in water but poorly soluble in non-polar organic solvents.[2]
-
Melting Point Determination: A sharp melting range is indicative of high purity. For amine salts that decompose, the decomposition temperature is a key characteristic.
-
Spectroscopic Analysis:
-
FTIR: Provides confirmation of functional groups. Expect to see characteristic peaks for N-H stretches (amine salt), C-H stretches (alkyl chain), and N-H bending.
-
NMR (¹H and ¹³C): Unambiguously confirms the carbon skeleton. The ¹H NMR spectrum should show distinct signals corresponding to the different methylene protons on the eight-carbon chain.
-
Mass Spectrometry: While the salt itself is non-volatile, techniques like Electrospray Ionization (ESI-MS) will show the molecular ion for the protonated free base [M+H]⁺, confirming the molecular weight.
-
Section 4: Applications in Research and Drug Development
The unique bifunctional and linear structure of 1,8-Octanediamine makes its dihydrochloride salt a valuable tool in several advanced scientific fields.
Role as a Molecular Linker
In drug development, the compound is an attractive choice for a flexible linker or spacer.[1] The eight-carbon alkyl chain can connect two active pharmacophores or tether a cytotoxic drug to a targeting moiety, such as in an antibody-drug conjugate (ADC).[1] The length and flexibility of this linker are critical design elements that can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, including its solubility, stability, and ability to reach its target.[1]
Applications in Biochemical Assays
Diamine dihydrochlorides are frequently used as substrates in enzymatic assays.[3][11] A prominent example is their use in characterizing the activity of diamine oxidase (DAO), an enzyme involved in the metabolism of biogenic amines like histamine.[12][13][14]
In this workflow, the diamine is oxidized by DAO, producing an aldehyde, ammonia, and hydrogen peroxide.[13] The hydrogen peroxide is then used in a coupled reaction (e.g., with peroxidase and a chromogenic substrate like o-dianisidine) to produce a colored product that can be measured spectrophotometrically, allowing for the precise calculation of enzyme activity.[3]
Precursor in Materials Science
1,8-Octanediamine is a foundational monomer for creating advanced materials. It is used as a crosslinker or spacer in the synthesis of molecular cages, macrocycles, and microporous organic materials.[9] Its derivatives, such as Octenidine Dihydrochloride, are potent, broad-spectrum antiseptics used in clinical settings to combat bacteria, fungi, and viruses, highlighting the utility of the C8-diamine backbone in creating bioactive molecules.[15][16]
Conclusion
1,8-Octanediamine dihydrochloride is more than a simple chemical; it is a highly versatile tool for innovation in science and medicine. Its well-defined physical and chemical properties, combined with its bifunctional reactivity, make it an indispensable component in polymer synthesis, a strategic element in the design of complex pharmaceuticals, and a standard reagent in biochemical research. The protocols and data presented in this guide offer a robust foundation for researchers and developers to confidently and effectively utilize this compound in their work, paving the way for new discoveries and applications.
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